Cas no 2228339-91-9 (3-fluoro-4-(prop-2-yn-1-yl)pyridine)

3-fluoro-4-(prop-2-yn-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-4-(prop-2-yn-1-yl)pyridine
- EN300-1817118
- 2228339-91-9
-
- インチ: 1S/C8H6FN/c1-2-3-7-4-5-10-6-8(7)9/h1,4-6H,3H2
- InChIKey: YCEOPDFYOSRING-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC=CC=1CC#C
計算された属性
- せいみつぶんしりょう: 135.048427358g/mol
- どういたいしつりょう: 135.048427358g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-fluoro-4-(prop-2-yn-1-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817118-0.5g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1817118-1.0g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1817118-5.0g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1817118-0.05g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1817118-0.25g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1817118-2.5g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1817118-1g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 1g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1817118-5g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 5g |
$3812.0 | 2023-09-19 | ||
Enamine | EN300-1817118-10g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 10g |
$5652.0 | 2023-09-19 | ||
Enamine | EN300-1817118-0.1g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 0.1g |
$1157.0 | 2023-09-19 |
3-fluoro-4-(prop-2-yn-1-yl)pyridine 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
3-fluoro-4-(prop-2-yn-1-yl)pyridineに関する追加情報
Introduction to 3-fluoro-4-(prop-2-yn-1-yl)pyridine (CAS No. 2228339-91-9)
The compound 3-fluoro-4-(prop-2-yn-1-yl)pyridine (CAS No. 2228339-91-9) is a heterocyclic aromatic compound with a pyridine ring substituted at positions 3 and 4. The fluorine atom at position 3 and the propargyl group (propargyl being the substituent at position 4) make this compound unique in terms of its chemical properties, reactivity, and potential applications. This compound has been the subject of recent studies in organic chemistry, drug discovery, and materials science due to its versatile structure and potential for further functionalization.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-fluoro-4-(propargyl)pyridine, leveraging both traditional and modern techniques. For instance, researchers have employed transition-metal catalyzed coupling reactions, such as the Sonogashira reaction, to introduce the propargyl group onto the pyridine ring. This approach not only enhances the yield but also allows for precise control over the substitution pattern, which is critical for applications in medicinal chemistry.
The pyridine ring in this compound is a key structural feature that contributes to its aromaticity and electronic properties. The presence of a fluorine atom at position 3 introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical transformations. Additionally, the propargyl group at position 4 provides a site for further functionalization, enabling the synthesis of derivatives with diverse functionalities. These derivatives have shown promise in areas such as anti-tumor drug development and as precursors for advanced materials.
One of the most significant recent findings related to 3-fluoro-4-(propargyl)pyridine is its role as an intermediate in the synthesis of bioactive compounds. For example, researchers have utilized this compound as a building block for constructing complex heterocycles with potential therapeutic applications. The ability to modify both substituents on the pyridine ring allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability.
Moreover, studies have explored the use of 3-fluoro-4-(propargyl)pyridine in click chemistry reactions. The propargyl group is particularly amenable to copper-catalyzed azide alkyne cycloaddition (CuAAC), enabling rapid assembly of larger molecules with high efficiency. This has opened new avenues for its application in drug delivery systems and nanotechnology.
In terms of environmental impact and safety considerations, recent research has focused on understanding the degradation pathways of 3-fluoro-4-(propargyl)pyridine under various conditions. This information is crucial for assessing its potential risks to ecosystems and human health during industrial use or accidental releases.
In conclusion, 3-fluoro-4-(propargyl)pyridine (CAS No. 2228339-91-) stands out as a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with advancements in synthetic methods and functionalization techniques, positions it as a valuable tool in modern chemical research and development.
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